INCB3344

Description

BenchChem offers high-quality INCB3344 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about INCB3344 including the price, delivery time, and more detailed information at info@benchchem.com.

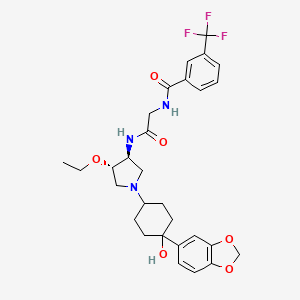

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEOSVPWMSEFPW-XYCDVDSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100838 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285539-85-6 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

INCB3344: A Technical Guide to its Mechanism of Action as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The information presented herein is compiled from preclinical pharmacological studies and is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Core Mechanism of Action: CCR2 Antagonism

INCB3344 functions as a direct antagonist of CCR2, a key receptor in the inflammatory cascade. Its primary mechanism involves binding to CCR2 and competitively inhibiting the interaction of the receptor with its cognate ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] This blockade of the CCL2/CCR2 signaling axis is central to the pharmacological effects of INCB3344.

The binding of CCL2 to CCR2 on the surface of monocytes and macrophages triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. These events culminate in chemotaxis, the directed migration of these immune cells to sites of inflammation.[1][2] By preventing the initial ligand-receptor interaction, INCB3344 effectively abrogates these downstream signaling pathways and the subsequent cellular responses.

The key outcomes of INCB3344's mechanism of action include:

-

Inhibition of Monocyte and Macrophage Migration: By blocking CCL2-mediated chemotaxis, INCB3344 reduces the influx of inflammatory monocytes and macrophages into tissues.[2][3][4] This has been demonstrated in various preclinical models of inflammation.[2][4]

-

Modulation of Inflammatory Responses: Macrophages play a pivotal role in orchestrating inflammatory reactions. By limiting their recruitment, INCB3344 can substantially attenuate tissue inflammation.[2][4]

-

Therapeutic Potential in Inflammatory Diseases: The central role of the CCL2/CCR2 axis in various inflammatory conditions suggests the therapeutic utility of CCR2 antagonists like INCB3344. Preclinical studies have shown its efficacy in models of multiple sclerosis (experimental autoimmune encephalomyelitis) and inflammatory arthritis.[2][4]

Quantitative Pharmacological Data

The potency and selectivity of INCB3344 have been characterized across multiple species and assay formats. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of INCB3344

| Species/Receptor | Assay Type | IC50 (nM) |

| Human CCR2 (hCCR2) | Binding Antagonism | 5.1[5][6][7] |

| Human CCR2 (hCCR2) | Chemotaxis Antagonism | 3.8[5][6][7] |

| Mouse CCR2 (mCCR2) | Binding Antagonism | 9.5[5][6][7] |

| Mouse CCR2 (mCCR2) | Chemotaxis Antagonism | 7.8[5][6][7] |

| Mouse Monocytes | CCL2 Binding Inhibition | 10[2][3] |

| Mouse Monocytes | ERK Phosphorylation Inhibition | 3-10[3][8] |

| Rat CCR2 | Binding Antagonism | 7.3[6] |

| Rat CCR2 | Chemotaxis Antagonism | 2.7[6] |

| Cynomolgus CCR2 | Binding Antagonism | 16[6] |

| Cynomolgus CCR2 | Chemotaxis Antagonism | 6.2[6] |

Table 2: Selectivity and Pharmacokinetic Profile

| Parameter | Value |

| Selectivity vs. other GPCRs | >100-fold[2][3][7] |

| Selectivity vs. murine CCR1 and CCR5 | >1 µM and >3 µM, respectively[5] |

| Oral Bioavailability (Mice) | 47%[5] |

| hERG Activity (IC50) | 13 µM[7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of INCB3344 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize INCB3344, based on published literature.

Receptor Binding Assay

-

Objective: To determine the affinity of INCB3344 for the CCR2 receptor.

-

Cell Line: A murine monocyte cell line, WEHI-274.1, endogenously expressing CCR2, is often utilized.[6]

-

Procedure:

-

Cells (e.g., 5x10^5) are incubated with varying concentrations of INCB3344.

-

A constant concentration of radiolabeled CCL2 (e.g., 125I-labeled mCCL2) is added to the cell suspension.

-

The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for competitive binding.

-

Non-specific binding is determined by adding a high concentration of unlabeled CCL2 in a parallel set of experiments.

-

The cells are then harvested, and the amount of bound radioligand is quantified using a gamma counter.

-

The concentration of INCB3344 that inhibits 50% of the specific binding of the radiolabeled CCL2 is determined and reported as the IC50 value.[8]

-

Chemotaxis Assay

-

Objective: To assess the functional ability of INCB3344 to block CCL2-induced cell migration.

-

Cell Line: WEHI-274.1 cells or primary monocytes are suitable for this assay.

-

Procedure:

-

A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used.

-

The lower chamber is filled with media containing a chemoattractant concentration of CCL2.

-

The upper chamber is seeded with cells that have been pre-incubated with varying concentrations of INCB3344.

-

The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

The IC50 value is calculated as the concentration of INCB3344 that causes a 50% reduction in the number of migrated cells compared to the vehicle control.

-

ERK Phosphorylation Assay

-

Objective: To measure the effect of INCB3344 on a key downstream signaling event following CCR2 activation.

-

Cell Line: Cells expressing CCR2, such as WEHI-274.1.

-

Procedure:

-

Cells are serum-starved to reduce basal levels of ERK phosphorylation.

-

The cells are then pre-treated with various concentrations of INCB3344.

-

The cells are subsequently stimulated with CCL2 for a short period (e.g., 5 minutes) to induce ERK phosphorylation.

-

The reaction is stopped, and cell lysates are prepared.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

The ratio of p-ERK to total ERK is calculated, and the IC50 value is determined as the concentration of INCB3344 that inhibits 50% of the CCL2-induced ERK phosphorylation.[3] INCB3344 has been shown to not possess agonist activity on its own.[3]

-

In Vivo Pharmacology

INCB3344 has demonstrated efficacy in several rodent models of inflammatory diseases, underscoring the in vivo relevance of its mechanism of action.

-

Delayed-Type Hypersensitivity (DTH): Treatment with INCB3344 resulted in a dose-dependent inhibition of macrophage influx and a significant reduction in tissue inflammation in a mouse model of DTH.[2][3][4]

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of INCB3344 significantly reduced disease severity.[2][4]

-

Inflammatory Arthritis: INCB3344 was also shown to be efficacious in a rat model of inflammatory arthritis.[2][4]

-

Diabetic Nephropathy: In a mouse model of diabetic nephropathy, INCB3344 decreased albuminuria, serum creatinine levels, and the abundance of bone marrow-derived macrophages in the kidney.[9]

Conclusion

INCB3344 is a well-characterized CCR2 antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the CCL2/CCR2 signaling axis, leads to the inhibition of monocyte and macrophage recruitment and a subsequent reduction in inflammation. The data summarized in this technical guide highlight its utility as a research tool for investigating the role of CCR2 in various disease processes and as a potential therapeutic agent for inflammatory conditions. While it exhibited moderate hERG activity, which may have limited its clinical development, its robust preclinical profile makes it an important reference compound in the study of CCR2 biology.[7]

References

- 1. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. INCB3344 | CCR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB3344: A Technical Overview of its Binding Affinity to CCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of INCB3344

The binding affinity of INCB3344 to CCR2 has been determined across multiple species using whole-cell binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding, are summarized below.

| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |

| Human | Whole Cell Binding | - | - | 5.1 |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |

| Rat | Whole Cell Binding | - | - | 7.3 |

| Cynomolgus | Whole Cell Binding | - | - | 16 |

Table 1: Radioligand Binding Affinity of INCB3344. This table summarizes the IC50 values of INCB3344 for CCR2 across different species as determined by whole-cell binding assays.[1][2][3]

In addition to its binding affinity, INCB3344 has been shown to be a potent antagonist of CCR2-mediated functional activity, such as chemotaxis. The IC50 values for the antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for mouse CCR2.[2][3] The dissociation constant (K(d)) for INCB3344 binding to human CCR2 is approximately 5 nM, and the binding is rapid and reversible.[4]

Experimental Protocols

The determination of INCB3344's binding affinity and functional antagonism of CCR2 involves several key experimental protocols, primarily radioligand binding assays and chemotaxis assays.

Radioligand Binding Assay

This assay competitively measures the ability of a test compound (INCB3344) to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

-

Test Compound: INCB3344.

-

Assay Buffer: RPMI 1640 with 1% BSA.[1]

-

Wash Buffer: Cold PBS.[1]

-

Filtration Plate: 96-well filter plate.[1]

-

Scintillation Counter. [1]

Procedure:

-

Cell Preparation: WEHI-274.1 cells are cultured and harvested. The cells are then resuspended in the assay buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Assay Setup: The assay is performed in a 96-well plate in triplicate.

-

For total binding, 25 µL of assay buffer is added.

-

For non-specific binding, 1 µM of unlabeled CCL2 is added.[1]

-

A serial dilution of INCB3344 is prepared and added to the respective wells.

-

25 µL of the cell suspension is added to each well.

-

25 µL of 125I-mCCL2 is added to all wells.

-

-

Incubation: The plate is incubated for a specific time at a controlled temperature to allow for binding equilibrium to be reached.

-

Filtration and Washing: The contents of the wells are transferred to a filter plate and washed with cold wash buffer to separate the bound and free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by determining the concentration of INCB3344 that causes a 50% reduction in the specific binding of the radioligand.

Chemotaxis Assay

This functional assay assesses the ability of INCB3344 to inhibit the migration of cells towards a chemoattractant, CCL2.

Materials:

-

Cells: A cell line expressing CCR2, such as WEHI-274.1 monocytes.[2][5]

-

Chemoattractant: Recombinant CCL2 (also known as MCP-1).

-

Test Compound: INCB3344.

-

Assay Medium: Appropriate cell culture medium.

-

Transwell Inserts: Cell culture inserts with a porous membrane (e.g., 5 µm pore size).[6]

-

96-well Plate.

-

Fluorescent Dye for Cell Quantification (e.g., CyQuant). [1]

Procedure:

-

Assay Setup:

-

In the lower chamber of the 96-well plate, assay medium containing CCL2 is added.

-

In separate wells, assay medium with CCL2 and varying concentrations of INCB3344 are added.

-

Control wells contain only the assay medium.

-

-

Cell Seeding: The CCR2-expressing cells are resuspended in the assay medium and seeded into the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[1]

-

Quantification of Migrated Cells:

-

The Transwell inserts are carefully removed.

-

A cell lysis buffer containing a fluorescent dye is added to the lower wells.[1]

-

The fluorescence, which is proportional to the number of migrated cells, is measured using a plate reader.

-

-

Data Analysis: The IC50 value for chemotaxis inhibition is determined by calculating the concentration of INCB3344 that reduces CCL2-induced cell migration by 50%.

Mandatory Visualizations

CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][7] This activation leads to the recruitment of various immune cells to sites of inflammation.[8][9][10] Upon ligand binding, CCR2 couples to Gαi proteins, which leads to the activation of several downstream pathways, including the PI3K/Akt, and MAPK/ERK pathways.[7][10][11] These pathways are crucial for cell migration, survival, and proliferation.[10][11]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of INCB3344 to CCR2.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. INCB3344 | CCR | TargetMol [targetmol.com]

- 4. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.cn [glpbio.cn]

- 6. timothyspringer.org [timothyspringer.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

INCB3344: A Technical Guide to CCL2/CCR2 Axis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols relevant to the study of INCB3344 and its role in the inhibition of the CCL2/CCR2 signaling axis.

Introduction to the CCL2/CCR2 Axis and INCB3344

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattrapictant protein-1 (MCP-1), and its primary receptor, CCR2, play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1][2] This signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in tumorigenesis and metastasis.[1][3][4] The CCL2/CCR2 axis governs the recruitment of monocytes, which can differentiate into macrophages, a key cell type in orchestrating inflammatory responses.[5][6]

INCB3344 is a novel, potent, and selective small molecule antagonist of CCR2.[1][5] It has demonstrated efficacy in rodent models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[5][6] INCB3344 competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling events such as ERK phosphorylation and subsequent chemotaxis.[2][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for INCB3344 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of INCB3344

| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference |

| CCL2 Binding | Human | hCCR2-expressing cells | 5.1 | [8][9] |

| Mouse | Mouse monocytes | 10 | [1][5] | |

| Mouse | WEHI-274.1 | 9.5 | [8] | |

| Rat | - | 7.3 | [9] | |

| Cynomolgus | - | 16 | [9] | |

| Chemotaxis | Human | hCCR2-expressing cells | 3.8 | [8][9] |

| Mouse | WEHI-274.1 | 7.8 | [8] | |

| Rat | - | 2.7 | [9] | |

| Cynomolgus | - | 6.2 | [9] | |

| ERK Phosphorylation | Mouse | - | 3-10 | [10] |

Table 2: Selectivity of INCB3344

| Receptor | Selectivity Fold vs. CCR2 | Reference |

| Other CC chemokine receptors | >100 | [1][5] |

| Panel of G protein-coupled receptors | >100 | [1][5] |

Table 3: Pharmacokinetic Parameters of INCB3344 in Rodents

| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Reference |

| Mouse | Oral | 30 | Good | [5][6] |

| Mouse | Oral | 10 | 47 | [9][11] |

Signaling Pathways and Experimental Workflows

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways, ultimately resulting in cellular responses such as chemotaxis, proliferation, and survival.[4][5][7]

Figure 1: Simplified CCL2/CCR2 Signaling Pathway and Inhibition by INCB3344.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of INCB3344 for CCR2.

Figure 2: Experimental workflow for a CCR2 radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies described for INCB3344.[5][10]

Objective: To determine the IC50 value of INCB3344 for the inhibition of radiolabeled CCL2 binding to CCR2-expressing cells.

Materials:

-

Cells: Mouse monocytes or a cell line endogenously expressing CCR2 (e.g., WEHI-274.1).

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).

-

Test Compound: INCB3344.

-

Competitor: Unlabeled mCCL2.

-

Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES.

-

Wash Buffer: Cold PBS.

-

Filtration Plate: 96-well filter plate with 1.2-μM polyvinylidene difluoride filters.

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend cells in assay buffer to a final concentration of 5x105 cells per well.

-

Assay Setup:

-

To wells for total binding, add 50 µL of assay buffer.

-

To wells for non-specific binding, add 50 µL of unlabeled mCCL2 (final concentration 0.3 µM).

-

To experimental wells, add 50 µL of serially diluted INCB3344.

-

-

Radioligand Addition: Add 50 µL of 125I-mCCL2 (final concentration ~150 pM) to all wells.

-

Cell Addition: Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

-

Filtration: Harvest the cells onto the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow the filters to air-dry completely. Determine the amount of bound radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of INCB3344.

-

Determine the IC50 value using non-linear regression analysis.

-

Chemotaxis Assay

This protocol is based on general chemotaxis assay principles and data reported for INCB3344.[5][10]

Objective: To determine the IC50 value of INCB3344 for the inhibition of CCL2-induced cell migration.

Materials:

-

Cells: A cell line responsive to CCL2 (e.g., WEHI-274.1).

-

Chemoattractant: Murine CCL2 (mCCL2).

-

Test Compound: INCB3344.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chamber: 96-well chemotaxis plate with a 5 µm pore size membrane.

-

Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture and harvest cells. Resuspend cells in assay medium to a concentration of 1x107 cells/mL.

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of INCB3344 for a specified time (e.g., 15-30 minutes) at 37°C.

-

Assay Setup:

-

Add assay medium containing mCCL2 (at a concentration that elicits a maximal chemotactic response, e.g., 30 nM) to the lower wells of the chemotaxis plate.

-

For negative control wells, add assay medium without mCCL2.

-

-

Cell Seeding: Place the membrane over the lower wells. Add the pre-incubated cell suspension (e.g., 25 µL) to the top of each well on the membrane.

-

Incubation: Incubate the plate for a suitable duration (e.g., 2 hours and 15 minutes) at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migrated Cells:

-

Gently remove the membrane.

-

Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3344.

-

Plot the percentage of inhibition against the log concentration of INCB3344.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Model: Delayed-Type Hypersensitivity (DTH)

This protocol describes a general DTH model in mice, in which INCB3344 has been shown to be effective.[5][6]

Objective: To evaluate the in vivo efficacy of INCB3344 in a T-cell mediated inflammatory response.

Materials:

-

Animals: Female BALB/c mice.

-

Sensitizing Agent: Methylated bovine serum albumin (mBSA) or other suitable antigen.

-

Adjuvant: Complete Freund's Adjuvant (CFA).

-

Challenge Agent: Soluble mBSA in PBS.

-

Test Compound: INCB3344.

-

Vehicle Control.

Procedure:

-

Sensitization (Day 0):

-

Emulsify mBSA in CFA.

-

Sensitize mice by subcutaneous injection of the mBSA/CFA emulsion.

-

-

Treatment:

-

Administer INCB3344 or vehicle control to the mice. The dosing regimen (e.g., 30, 60, or 100 mg/kg, orally, twice daily) should be initiated prior to or at the time of challenge.[10]

-

-

Challenge (e.g., Day 5-7):

-

Measure the baseline thickness of one hind footpad.

-

Challenge the sensitized mice by injecting soluble mBSA into the footpad.

-

Inject the contralateral footpad with PBS as a control.

-

-

Measurement of DTH Response (24-48 hours post-challenge):

-

Measure the thickness of both footpads.

-

The DTH response is the difference in thickness between the mBSA-injected and PBS-injected footpads.

-

-

Data Analysis:

-

Compare the DTH response in the INCB3344-treated group to the vehicle-treated group.

-

Calculate the percentage of inhibition of the DTH response.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, where INCB3344 has demonstrated therapeutic efficacy.[5][6]

Objective: To assess the therapeutic effect of INCB3344 on the clinical signs of EAE.

Materials:

-

Animals: C57BL/6 mice.

-

Antigen: Myelin oligodendrocyte glycoprotein (MOG35-55) peptide.

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PTX).

-

Test Compound: INCB3344.

-

Vehicle Control.

Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 in CFA.

-

Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

-

Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization.

-

-

Treatment:

-

For a therapeutic regimen, begin administration of INCB3344 or vehicle control upon the onset of clinical signs of EAE (e.g., around day 7-10). Dosing could be, for example, 100 mg/kg once daily via subcutaneous administration.[6]

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

-

Data Analysis:

-

Compare the mean clinical scores, disease incidence, and disease severity between the INCB3344-treated and vehicle-treated groups.

-

Conclusion

INCB3344 is a well-characterized, potent, and selective CCR2 antagonist with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the CCL2/CCR2 axis and its inhibition. The detailed methodologies for key assays will facilitate the replication and further investigation of the pharmacological properties of INCB3344 and other CCR2 antagonists.

References

- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

INCB3344: A Deep Dive into Downstream Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis. By blocking this interaction, INCB3344 disrupts a cascade of downstream signaling events that are crucial for the progression of various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by INCB3344, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by INCB3344

INCB3344 exerts its pharmacological effects by competitively inhibiting the binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in CCR2 necessary for the activation of intracellular signaling cascades. The primary downstream pathways affected by INCB3344 are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, invasion, and the inflammatory response.

JAK/STAT Pathway

The CCL2-CCR2 axis is a known activator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon CCL2 binding, CCR2 activates associated JAKs, which in turn phosphorylate STAT proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. INCB3344, by preventing the initial activation of CCR2, effectively blocks this phosphorylation and subsequent gene transcription.

The Structure-Activity Relationship of INCB3344: A Technical Guide for Drug Development Professionals

An in-depth examination of the potent and selective CCR2 antagonist, INCB3344, detailing its pharmacological profile, experimental validation, and the signaling pathways it modulates.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Developed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship and Pharmacological Profile

INCB3344 is a small molecule antagonist that demonstrates high affinity for both human and murine CCR2.[1] The discovery of INCB3344 was the result of rational drug design and extensive SAR studies. A key finding in the development of this compound was the critical role of stereochemistry at the pyrrolidine ring; the S-configuration was found to be 25-fold more potent than the R-configuration in antagonizing the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).

INCB3344 exhibits excellent potency and selectivity. It has been shown to be over 100-fold selective for CCR2 when compared to a panel of more than 40 other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[1] This high degree of selectivity minimizes the potential for off-target effects.

Pharmacokinetic studies have demonstrated that INCB3344 possesses favorable properties for a tool compound in preclinical research, including good oral bioavailability in mice.[1] However, it was not advanced as a clinical candidate due to moderate activity against the hERG channel.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for INCB3344.

Table 1: In Vitro Inhibitory Activity of INCB3344

| Target Species | Assay Type | IC50 (nM) | Reference(s) |

| Human (hCCR2) | Binding Antagonism | 5.1 | [1][2][3] |

| Human (hCCR2) | Chemotaxis Antagonism | 3.8 | [1][2] |

| Murine (mCCR2) | Binding Antagonism | 9.5 - 10 | [2][3][4] |

| Murine (mCCR2) | Chemotaxis Antagonism | 7.8 | [1][2] |

| Rat | Binding Antagonism | 7.3 | [2] |

| Rat | Chemotaxis Antagonism | 2.7 | [2] |

| Cynomolgus | Binding Antagonism | 16 | [2] |

| Cynomolgus | Chemotaxis Antagonism | 6.2 | [2] |

Table 2: Binding Affinity and Selectivity of INCB3344

| Parameter | Value | Species | Reference(s) |

| Dissociation Constant (Kd) | ~5 nM | Human | [5] |

| Selectivity vs. CCR1/CCR5 | >100-fold | Human/Murine | |

| Selectivity vs. >40 GPCRs | >100-fold | Human |

Table 3: Pharmacokinetic Properties of INCB3344

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | 47% | Mouse | [1] |

| Free Fraction in Serum | 24% | Human | [1] |

| Free Fraction in Serum | 15% | Mouse | [1] |

| Plasma Half-life (t1/2) | ~12 hours (30 mg/kg, i.p.) | Mouse |

Signaling Pathway and Experimental Workflows

The binding of CCL2 to CCR2 initiates a signaling cascade that is crucial for monocyte and macrophage recruitment to sites of inflammation. INCB3344 acts as a competitive antagonist, blocking this interaction and the subsequent downstream signaling events, such as ERK phosphorylation.[4][5]

The following diagram illustrates a typical workflow for evaluating the efficacy of a CCR2 antagonist like INCB3344 in a preclinical model of inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

-

Cell Line: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).

-

Assay Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).

-

Procedure:

-

WEHI-274.1 cells are cultured and harvested.

-

Cells are resuspended in assay buffer at a concentration of 1 x 106 cells/mL.

-

In a 96-well filter plate, serial dilutions of INCB3344 are added.

-

125I-mCCL2 is added to all wells at a final concentration of approximately 150 pM.

-

The cell suspension is then added to the wells. For non-specific binding control wells, a high concentration (0.3 µM) of unlabeled mCCL2 is added.

-

The plate is incubated for 30 minutes at room temperature.

-

The plate is then filtered, and the cells are washed with cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filter is measured using a gamma counter.

-

The concentration of INCB3344 that inhibits 50% of specific binding (IC50) is calculated.

-

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

-

Cell Line: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Assay System: ChemoTx® chemotaxis system with a 5 µm pore size filter.

-

Procedure:

-

THP-1 cells or PBMCs are resuspended in serum-free RPMI 1640 with 0.1% BSA.

-

hCCL2 is placed in the lower wells of the ChemoTx® plate.

-

The filter is placed over the lower wells.

-

The cell suspension, pre-incubated with various concentrations of INCB3344, is added to the top of the filter.

-

The plate is incubated for 2.5 hours at 37°C.

-

After incubation, non-migrated cells are removed from the top of the filter.

-

The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, often by measuring cellular ATP content using a luminescent assay.

-

ERK Phosphorylation Assay

This assay determines the effect of a compound on the CCL2-induced phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream signaling molecule of CCR2 activation.

-

Methodology: Western Blot Analysis.

-

Procedure:

-

A suitable cell line expressing CCR2 (e.g., THP-1) is serum-starved to reduce basal ERK phosphorylation.

-

Cells are pre-treated with various concentrations of INCB3344 for 1-2 hours.

-

Cells are then stimulated with an EC80 concentration of CCL2 for a short period (typically 5-15 minutes).

-

The reaction is stopped, and cells are lysed to extract proteins.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated ERK (p-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

The membrane is often stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

-

In Vivo Models of Inflammation

A model of multiple sclerosis used to assess the efficacy of anti-inflammatory compounds.

-

Animal Model: C57BL/6 mice.

-

Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.

-

Treatment: INCB3344 or vehicle is administered to the mice, typically starting at the onset of clinical signs.

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

-

A model of rheumatoid arthritis to evaluate the therapeutic potential of anti-arthritic agents.

-

Animal Model: Lewis or Sprague-Dawley rats.

-

Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or the base of the tail.

-

Treatment: INCB3344 or vehicle is administered, often starting when signs of arthritis appear.

-

Assessment:

-

Paw Volume: The volume of the hind paws is measured regularly using a plethysmometer to quantify swelling.

-

Arthritis Score: A visual scoring system is used to assess the severity of arthritis in each paw.

-

Histopathology: Joints are collected for histological examination to evaluate inflammation, pannus formation, and bone erosion.

-

This guide provides a foundational understanding of the structure-activity relationship of INCB3344. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate CCR2 antagonism in various disease models. The potent and selective nature of INCB3344, coupled with its well-characterized pharmacological profile, makes it an important tool for elucidating the role of the CCL2-CCR2 axis in health and disease.

References

Preclinical Research Applications of INCB3344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in the pathogenesis of various inflammatory diseases and cancer.[1][2][3] INCB3344 has demonstrated efficacy in a range of preclinical models, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the preclinical research applications of INCB3344, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

INCB3344 exerts its pharmacological effects by competitively binding to the CCR2 receptor, thereby inhibiting the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4] This blockade prevents the downstream signaling cascades that lead to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses. The CCL2-CCR2 axis, upon activation, triggers various G protein-mediated signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[1] By inhibiting the initial receptor-ligand interaction, INCB3344 effectively attenuates these downstream signaling events.

Quantitative Data Summary

The preclinical activity of INCB3344 has been characterized by a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of INCB3344 [5][6][7][8]

| Assay Type | Species | Cell Line/System | Target | IC50 (nM) |

| Radioligand Binding | Human | - | hCCR2 | 5.1 |

| Radioligand Binding | Mouse | WEHI-274.1 | mCCR2 | 9.5 (10 ± 5) |

| Radioligand Binding | Rat | - | rCCR2 | 7.3 |

| Radioligand Binding | Cynomolgus Monkey | - | - | 16 |

| Chemotaxis Inhibition | Human | - | hCCR2 | 3.8 |

| Chemotaxis Inhibition | Mouse | WEHI-274.1 | mCCR2 | 7.8 (10) |

| Chemotaxis Inhibition | Rat | - | rCCR2 | 2.7 |

| Chemotaxis Inhibition | Cynomolgus Monkey | - | - | 6.2 |

| ERK Phosphorylation Inhibition | Mouse | - | mCCR2 | 3-10 |

Table 2: In Vivo Efficacy of INCB3344 in Preclinical Models [7][9][10]

| Model | Species | Dosing Regimen | Key Findings |

| Delayed-Type Hypersensitivity | Mouse | 30, 60, 100 mg/kg, oral, BID | Dose-dependent inhibition of macrophage influx (36%, 55%, and 73% respectively) |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Therapeutic dosing | Significant reduction in disease severity |

| Inflammatory Arthritis | Rat | Therapeutic dosing | Significant reduction in disease severity |

| Thioglycolate-Induced Peritonitis | Mouse | 30, 60, 100 mg/kg, oral, BID | Dose-dependent reduction in total cell influx |

| Diabetic Nephropathy | Mouse | 5 mg/kg/day, intraperitoneal, for 8 weeks | Decreased albuminuria and serum creatinine levels |

| Spinal Cord Injury | Rat | - | Reduced microglial activation and neuronal apoptosis |

Table 3: Pharmacokinetic Properties of INCB3344 in Mice [6][8]

| Parameter | Value |

| Oral Bioavailability | 47% |

| Free Fraction (Mouse Serum) | 15% |

| Free Fraction (Human Serum) | 24% |

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular events crucial for cell migration and inflammation. INCB3344 blocks this pathway at the initial receptor-ligand interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chondrex.com [chondrex.com]

- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

INCB3344: A Technical Guide to a Potent CCR2 Antagonist in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). We delve into its mechanism of action, pharmacological properties, and its application in various preclinical models of inflammatory diseases. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.

Core Mechanism of Action: Targeting the CCL2/CCR2 Axis

INCB3344 exerts its anti-inflammatory effects by targeting the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor CCR2 on the surface of these immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement.[2] By competitively binding to CCR2, INCB3344 blocks the interaction with CCL2, thereby inhibiting the downstream signaling events that drive monocyte and macrophage infiltration into inflamed tissues.[2][3][4] This reduction in inflammatory cell accumulation is a key factor in the therapeutic potential of INCB3344 across a range of inflammatory conditions.[4][5]

Quantitative Pharmacological Profile

INCB3344 has been characterized as a potent and selective CCR2 antagonist with activity against both human and murine forms of the receptor.[6] Its pharmacological properties make it a valuable tool for preclinical research.[6][7]

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human (hCCR2) | 5.1 nM | Binding Antagonism | [6][8] |

| Murine (mCCR2) | 9.5 nM | Binding Antagonism | [6][8] | |

| Murine Monocytes | 10 nM | CCL2 Binding Inhibition | [3][4][5] | |

| IC50 | Human (hCCR2) | 3.8 nM | Chemotaxis Antagonism | [6][8] |

| Murine (mCCR2) | 7.8 nM | Chemotaxis Antagonism | [6][8] | |

| Dissociation Constant (Kd) | Human (hCCR2) | ~5 nM | Receptor Binding | [2] |

| Selectivity | Over other GPCRs | >100-fold | Panel Screening | [3][4][5][7] |

| Oral Bioavailability | Mice | 47% | Pharmacokinetic Study | [6][7][8] |

| Serum Free Fraction | Human | 24% | In Vitro | [6][7] |

| Mouse | 15% | In Vitro | [6][7] |

Signaling Pathway and Experimental Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Efficacy in Preclinical Inflammatory Disease Models

INCB3344 has demonstrated efficacy in a variety of rodent models of inflammatory diseases, highlighting the therapeutic potential of CCR2 antagonism.

| Inflammatory Disease Model | Key Findings | Reference |

| Delayed-Type Hypersensitivity (Mouse) | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation. | [3][4][5] |

| Experimental Autoimmune Encephalomyelitis (EAE; Mouse) | Significantly reduces disease severity; a model for multiple sclerosis. | [4][5] |

| Inflammatory Arthritis (Rat) | Significantly reduces disease severity. | [4][5] |

| Thioglycolate-Induced Peritonitis (Mouse) | Dose-dependent inhibition of macrophage influx into the peritoneal cavity. | [5] |

| Diabetic Nephropathy (Mouse) | Decreased albuminuria and serum creatinine, reduced macrophage infiltration in the kidney, and lowered TLR9 expression and TNF-α release. | [1][9] |

| Spinal Cord Injury (SCI; Rat) | Inhibited microglial activation, decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and reduced neuronal apoptosis. | |

| Angiotensin II-Induced Hypertension (Mouse) | Reduced accumulation of macrophages in the artery wall by ~50% and lowered elevated systolic blood pressure. | [10] |

| Status Epilepticus (Mouse) | Limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection. | |

| Inflammatory Pain (Rat) | Intrathecal administration reversed nociceptive behaviors in formalin and Complete Freund's Adjuvant (CFA) models. | [11] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of INCB3344.

In Vitro Chemotaxis Assay

-

Objective: To assess the ability of INCB3344 to inhibit CCL2-mediated cell migration.

-

Cell Line: A cell line expressing the target CCR2 receptor (e.g., mouse monocytes or a transfected cell line).

-

Methodology:

-

Cells are pre-incubated with varying concentrations of INCB3344 or vehicle control.

-

The cells are then placed in the upper chamber of a transwell plate with a porous membrane.

-

The lower chamber contains CCL2 as a chemoattractant.

-

After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.

-

The IC50 value is calculated as the concentration of INCB3344 that inhibits 50% of the CCL2-induced cell migration.

-

In Vivo Thioglycolate-Induced Peritonitis Model

-

Objective: To evaluate the in vivo efficacy of INCB3344 in blocking acute inflammatory cell recruitment.

-

Animal Model: Mice (e.g., BALB/c).

-

Methodology:

-

Mice are administered INCB3344 or a vehicle control, typically via oral gavage, at specified doses (e.g., 30, 60, 100 mg/kg BID).[5]

-

Inflammation is induced by an intraperitoneal (i.p.) injection of sterile thioglycollate broth.

-

After a set period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with saline.

-

The total number of cells and the differential count of macrophages and neutrophils in the lavage fluid are determined using flow cytometry or microscopy.

-

Efficacy is measured by the reduction in the number of recruited macrophages in the INCB3344-treated groups compared to the vehicle group.

-

In Vivo Diabetic Nephropathy Model

-

Objective: To assess the therapeutic effect of INCB3344 on the progression of diabetic kidney disease.

-

Animal Model: db/db mice (a model of type 2 diabetes).

-

Methodology:

-

db/db mice are treated with INCB3344 or vehicle for an extended period (e.g., 8 weeks).[9]

-

Throughout the study, markers of kidney function such as urinary albumin and serum creatinine are monitored.

-

At the end of the study, kidneys are harvested for analysis.

-

Kidney sections are analyzed histologically for pathological changes (e.g., mesangial proliferation).

-

Kidney-infiltrating macrophages are quantified and phenotyped (e.g., M1/M2 markers) using flow cytometry.[9]

-

Expression of inflammatory markers like TLR9 and TNF-α in kidney macrophages is assessed.[9]

-

Conclusion

INCB3344 is a well-characterized, potent, and selective CCR2 antagonist with demonstrated efficacy across a range of preclinical inflammatory disease models. Its ability to block the CCL2/CCR2 axis and subsequently inhibit monocyte and macrophage recruitment provides a strong rationale for its use as a tool compound to investigate the role of this pathway in various pathologies. The comprehensive data presented in this guide underscore the therapeutic potential of targeting CCR2 for the treatment of chronic inflammatory diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

INCB3344 and Macrophage Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[3][4] The CCL2/CCR2 signaling axis is implicated in the pathophysiology of a wide range of inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of INCB3344, its mechanism of action in inhibiting macrophage migration, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis

INCB3344 exerts its effects by directly binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its cognate ligand CCL2.[1][4] This competitive antagonism blocks the initiation of downstream signaling cascades that are crucial for monocyte and macrophage chemotaxis.

The binding of CCL2 to CCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A key initial step is the coupling to Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] More critically for cell migration, the dissociation of G protein subunits activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7][8] These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient.[5][7] INCB3344, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream events, thus inhibiting macrophage migration.

Quantitative Data on INCB3344 Activity

The potency and selectivity of INCB3344 have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.

| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) | Reference |

| Human | Whole Cell Binding | - | - | 5.1 | [9] |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 | [9] |

| Rat | Whole Cell Binding | - | - | 7.3 | [9] |

| Cynomolgus | Whole Cell Binding | - | - | 16 | [9] |

| Target Species | Assay Type | Cell Line/Type | Chemoattractant | IC50 (nM) | Reference |

| Human | Chemotaxis | THP-1 | hCCL2 | 3.8 | [9] |

| Mouse | Chemotaxis | WEHI-274.1 | mCCL2 | 7.8 | [9] |

| Rat | Chemotaxis | - | - | 2.7 | [9] |

| Cynomolgus | Chemotaxis | - | - | 6.2 | [9] |

| Animal Model | Treatment | Doses (mg/kg, BID, oral) | Readout | Inhibition of Monocyte Influx (%) | Reference |

| Mouse (Thioglycolate-induced peritonitis) | INCB3344 | 30 | Total cell count in lavage fluid | 36 | [10] |

| Mouse (Thioglycolate-induced peritonitis) | INCB3344 | 60 | Total cell count in lavage fluid | 55 | [10] |

| Mouse (Thioglycolate-induced peritonitis) | INCB3344 | 100 | Total cell count in lavage fluid | 73 | [10] |

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay (Transwell Assay)

This protocol describes a common method for assessing the ability of INCB3344 to inhibit CCL2-induced macrophage migration in vitro.

Materials:

-

Human or murine macrophage cell line (e.g., THP-1, WEHI-274.1) or primary macrophages.

-

Recombinant human or murine CCL2.

-

INCB3344.

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

-

Transwell inserts (5 µm pore size for a 24-well plate).

-

Calcein-AM or other suitable fluorescent dye for cell labeling.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture macrophages to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 2 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of INCB3344 in assay medium.

-

Assay Setup:

-

To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at a concentration that induces a submaximal chemotactic response (e.g., 10-50 ng/mL). For negative control wells, add assay medium without CCL2.

-

Incubate the cells with various concentrations of INCB3344 (or vehicle control) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the top of each Transwell insert.

-

Place the inserts into the wells of the 24-well plate.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Label the migrated cells on the bottom of the membrane with Calcein-AM for 30 minutes.

-

Read the fluorescence of the migrated cells using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of INCB3344 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This model is used to assess the in vivo efficacy of INCB3344 in reducing macrophage infiltration in a T-cell-mediated inflammatory response.

Materials:

-

C57BL/6 mice.

-

Keyhole Limpet Hemocyanin (KLH).

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

INCB3344.

-

Vehicle control.

-

Calipers for measuring ear thickness.

Procedure:

-

Sensitization (Day 0):

-

Prepare an emulsion of KLH in CFA/IFA.

-

Immunize mice with an intraperitoneal injection of the KLH emulsion.[11]

-

-

Treatment:

-

Administer INCB3344 or vehicle control to the mice via the desired route (e.g., oral gavage) starting from a predetermined time point (e.g., from the day of sensitization or just before challenge).

-

-

Challenge (Day 7):

-

Measure the baseline ear thickness of both ears.

-

Challenge the mice by intradermally injecting KLH into one ear pinna. The contralateral ear can be injected with PBS as a control.[11]

-

-

Measurement of DTH Response (Day 8, 9, 10):

-

Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.

-

The DTH response is calculated as the increase in ear swelling in the KLH-challenged ear compared to the PBS-injected ear or the pre-challenge measurement.[11]

-

-

Histological Analysis (Optional):

-

At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis.

-

Perform immunohistochemistry or immunofluorescence staining for macrophage markers (e.g., F4/80, CD68) to quantify macrophage infiltration.

-

Flow Cytometry for Macrophage Quantification in Tissue

This protocol outlines a general procedure for quantifying macrophage populations in tissues from in vivo studies.

Materials:

-

Tissue of interest (e.g., ear from DTH model, inflamed tissue).

-

Digestion Buffer: Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640.

-

FACS Buffer: PBS with 2% FBS and 2 mM EDTA.

-

Red Blood Cell Lysis Buffer.

-

Fc Block (anti-CD16/32).

-

Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD45, CD11b, F4/80, Ly6C, Ly6G).

-

Viability dye (e.g., DAPI, Propidium Iodide).

-

Flow cytometer.

Procedure:

-

Tissue Dissociation:

-

Mince the tissue into small pieces and incubate in Digestion Buffer at 37°C for 30-60 minutes with agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Cell Preparation:

-

Wash the cells with FACS buffer and centrifuge.

-

If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

-

Wash the cells again with FACS buffer.

-

-

Staining:

-

Resuspend the cells in FACS buffer and block Fc receptors with Fc Block for 10-15 minutes on ice.

-

Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the data on a flow cytometer.

-

-

Gating Strategy and Analysis:

-

Gate on viable, single cells.

-

Identify immune cells (CD45+).

-

Within the CD45+ population, identify myeloid cells (CD11b+).

-

Further gate on macrophage populations using specific markers (e.g., F4/80+, Ly6G-).

-

Quantify the percentage and absolute number of different macrophage subsets.

-

Visualizations

Signaling Pathway

CCR2 Signaling Pathway and Inhibition by INCB3344.

Experimental Workflow: In Vitro Chemotaxis Assay

Workflow for In Vitro Macrophage Chemotaxis Assay.

Logical Relationship: INCB3344's Therapeutic Rationale

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. biocytogen.com [biocytogen.com]

The Discovery and Development of Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ponatinib, also known by its investigational name AP24534 and marketed as Iclusig®, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals through a computational and structure-based drug design platform.[3] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ponatinib, with a focus on the technical details relevant to researchers, scientists, and drug development professionals. Initially, there was some ambiguity with the identifier INCB3344, which research has shown to be a distinct molecule—a CCR2 antagonist. This document will focus exclusively on ponatinib (AP24534), a third-generation TKI primarily targeting the BCR-ABL kinase.[4][5]

Ponatinib's development was a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance to first and second-generation TKIs.[4] A key driver for its development was the need to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to inhibitors like imatinib, nilotinib, and dasatinib.[3][4]

Discovery and Design

The development of ponatinib was a direct response to the challenge of TKI resistance in CML. The T315I mutation, a single amino acid substitution from threonine to a bulkier isoleucine at position 315 of the ABL kinase domain, sterically hinders the binding of earlier-generation TKIs.[3][4]

ARIAD Pharmaceuticals employed a structure-based drug design strategy to create a molecule that could effectively bind to the ATP-binding pocket of both wild-type and T315I-mutated BCR-ABL.[3][6] The key structural innovation in ponatinib is the inclusion of a carbon-carbon triple bond (an ethynyl linkage). This feature was engineered to provide a rigid conformation that avoids the steric clash with the isoleucine residue at position 315, allowing for potent inhibition.[3][6]

The design process for ponatinib can be visualized as an iterative cycle of computational modeling, chemical synthesis, and biological testing to optimize potency and drug-like properties.

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL kinase. This binding action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation and survival of leukemic cells.[4][5] Its unique structure allows it to form critical hydrogen bonds and hydrophobic contacts within the kinase domain of both the native and mutated forms of BCR-ABL.[4] The ethynyl linker is crucial for accommodating the T315I mutation, a feat that earlier TKIs could not achieve.[6]

Beyond BCR-ABL, ponatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a range of other kinases involved in tumor progression and angiogenesis.[1] These include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC, KIT, and FLT3.[7][8]

Preclinical Development

Ponatinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and in vivo efficacy.

In Vitro Kinase Inhibition

Biochemical assays demonstrated that ponatinib is a potent inhibitor of native ABL kinase and its mutants, including the highly resistant T315I mutation.[9] It also showed significant activity against other clinically relevant kinases.[7][8]

| Kinase Target | IC50 (nM) |

| Abl | 0.37 |

| Abl T315I | 2.0 |

| PDGFRα | 1.1 |

| VEGFR2 | 1.5 |

| FGFR1 | 2.2 |

| Src | 5.4 |

| KIT | 13 |

| FLT3 | 13 |

| LYN | 0.24 |

| Data compiled from multiple sources.[7][8][9] |

Cell-Based Proliferation Assays

Ponatinib's anti-proliferative activity was assessed in various cell lines, most notably in the murine pro-B cell line Ba/F3, which can be engineered to express different forms of BCR-ABL. These assays confirmed its potent activity against cells driven by both wild-type and mutated BCR-ABL, including the T315I mutant.[9][10]

| Cell Line | Expressed Kinase | IC50 (nM) |

| Ba/F3 | Native BCR-ABL | 0.5 |

| Ba/F3 | BCR-ABL T315I | 11 |

| MV4-11 | FLT3-ITD | 0.5 - 17 |

| EOL-1 | FIP1L1-PDGFRα | <0.1 |

| K562 | Native BCR-ABL | 7.2 |

| Data compiled from multiple sources.[9][11][12] |

In Vivo Animal Models

In vivo studies using xenograft mouse models were crucial in demonstrating ponatinib's therapeutic potential. In a model where mice were injected with Ba/F3 cells expressing the BCR-ABL T315I mutation, oral administration of ponatinib led to a dose-dependent increase in survival and inhibition of tumor growth.[9][10] For instance, in a subcutaneous xenograft model with Ba/F3 BCR-ABL T315I cells, ponatinib doses of 5 mg/kg or greater resulted in tumor regression.[9][11] Another study showed that a 30 mg/kg/day dose of ponatinib more than doubled the survival of mice in an aggressive CML model driven by the T315I mutation.[9]

Clinical Development

The clinical development of ponatinib was primarily focused on heavily pretreated patients with CML and Ph+ ALL who had exhausted other therapeutic options. The pivotal Phase 2 PACE trial and the subsequent Phase 2 OPTIC trial were instrumental in establishing its efficacy and safety profile.

The PACE Trial

The Ponatinib Ph+ ALL and CML Evaluation (PACE) trial was a pivotal, single-arm Phase 2 study that enrolled 449 patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[13][14] The initial starting dose was 45 mg once daily.[13]

The 5-year follow-up results for chronic-phase CML (CP-CML) patients (n=270) demonstrated durable responses.[13]

| PACE Trial: 5-Year Efficacy in CP-CML Patients | Percentage of Patients |

| Major Cytogenetic Response (MCyR) | 60% |

| Major Molecular Response (MMR) | 40% |

| 5-Year Overall Survival (Estimated) | 73% |

| Data from the final 5-year results of the PACE trial.[13] |

The most common treatment-emergent adverse events in CP-CML patients included rash, abdominal pain, and thrombocytopenia.[13][15] Notably, arterial occlusive events (AOEs) were identified as a significant risk, which led to dose reduction strategies in subsequent studies and clinical practice.[13]

The OPTIC Trial

| OPTIC Trial: Response by 12 Months (Primary Endpoint) | 45mg -> 15mg Cohort | 30mg -> 15mg Cohort | 15mg Cohort |

| Patients achieving ≤1% BCR-ABL1IS | 44.1% | 29.0% | 23.1% |

| Data from the OPTIC trial.[17] |

The 4-year results in patients with the T315I mutation showed the highest response rates in the 45 mg starting dose cohort, with a manageable safety profile.[18][20]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the development of ponatinib.

Protocol 1: BCR-ABL Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified BCR-ABL protein.

-

Reagents: Purified recombinant BCR-ABL (wild-type or mutant), biotinylated peptide substrate (e.g., Abltide), ATP, kinase assay buffer, test compound (ponatinib), and a detection system (e.g., HTRF, ELISA).

-

Procedure:

-

Add serial dilutions of ponatinib to the wells of a microplate.

-

Add the purified BCR-ABL enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Protocol 2: Ba/F3 Cell Proliferation Assay

This cell-based assay is crucial for determining the potency of inhibitors in a cellular context. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase.

-

Materials: Ba/F3 cells expressing wild-type or mutant BCR-ABL, appropriate culture medium (e.g., RPMI-1640 with 10% FBS) without IL-3, ponatinib, 96-well plates, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

Procedure:

-

Seed the Ba/F3 cells into 96-well plates at a predetermined density (e.g., 4,000-5,000 cells/well).[12]

-

Add serial dilutions of ponatinib to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7][12]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[12]

-

Protocol 3: In Vivo Xenograft Mouse Model

This protocol evaluates the in vivo efficacy of ponatinib against tumors derived from CML cell lines.

-

Materials: Immunocompromised mice (e.g., BALB/c nude or SCID), cancer cell line (e.g., Ba/F3 BCR-ABL T315I or K562), cell culture reagents, ponatinib formulation for oral gavage (e.g., in 25 mM citrate buffer), and calipers for tumor measurement.[9][21]

-

Procedure:

-

Cell Implantation: Inject a suspension of the selected cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of each mouse.[21]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[21]

-

Drug Administration: Administer ponatinib or vehicle control orally (via gavage) once daily at the desired dose levels (e.g., 1-30 mg/kg).[11][21]

-

Monitoring and Endpoints:

-

Measure tumor volume and animal body weight regularly (e.g., daily or every other day).

-

The primary endpoint is typically tumor growth inhibition or regression. A survival endpoint may also be used.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated proteins).[11][21]

-

-

Conclusion